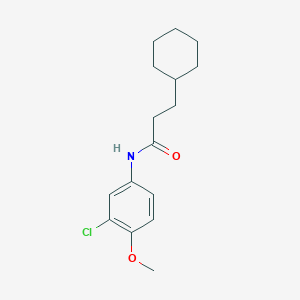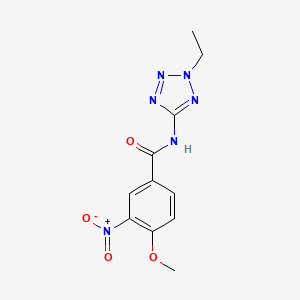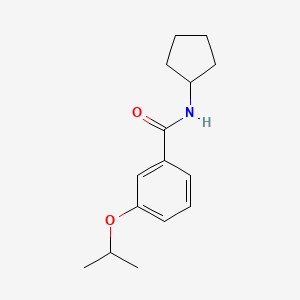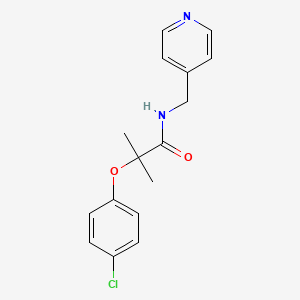
N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide, also known as CMCH, is a chemical compound that has gained attention for its potential use in scientific research. CMCH belongs to the class of chemicals known as amides, and it has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been shown to affect the activity of dopamine, a neurotransmitter that plays a key role in the brain's reward system. By modulating dopamine activity, N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide may be able to reduce the rewarding effects of drugs of abuse and decrease the likelihood of addiction.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide has been shown to have various biochemical and physiological effects. In addition to its analgesic and anti-addiction effects, it has also been shown to have anti-inflammatory and anti-tumor properties. These effects make N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide a potentially useful compound for a wide range of scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide for lab experiments is its high purity. The synthesis method described above has been shown to yield N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide in its pure form, which is important for ensuring accurate and reproducible results in scientific research. Additionally, N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide has been shown to have relatively low toxicity, which makes it a safer alternative to traditional pain medications such as opioids.
One of the limitations of N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide for lab experiments is its relatively low potency. It has been shown to have weaker analgesic effects than traditional pain medications, which may limit its usefulness in certain research applications. Additionally, more research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide and its potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide. One area of interest is its potential use in treating other types of addiction, such as nicotine addiction. Additionally, more research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide and its potential side effects. Finally, there is potential for the development of new analogs of N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide with improved potency and selectivity for certain neurotransmitter systems. Overall, N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide is a promising compound for scientific research, and further research is needed to fully explore its potential applications.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide involves the reaction of 3-chloro-4-methoxybenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide in its pure form. This synthesis method has been reported in various research studies and has been shown to yield high purity N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its potential use as a pain reliever. N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide has been shown to have analgesic effects in animal models, and it has been suggested that it could be a potential alternative to traditional pain medications such as opioids.
In addition to its potential use as a pain reliever, N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide has also been studied for its potential use in treating addiction. It has been shown to reduce the rewarding effects of cocaine and alcohol in animal models, indicating that it could be a potential treatment option for addiction.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-20-15-9-8-13(11-14(15)17)18-16(19)10-7-12-5-3-2-4-6-12/h8-9,11-12H,2-7,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXOEUNCKQIFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5739466.png)




![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)
![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B5739520.png)
![4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5739540.png)
![N-cycloheptyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5739558.png)
